

Spectroscopic characterization of 2-Aminoanthraquinone (UV-Vis, FTIR, NMR)

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Compound of Interest

Compound Name: 2-Aminoanthraquinone

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Spectroscopic Characterization of 2-Aminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Aminoanthraquinone** (2-AAQ), a crucial molecule in dye chemistry and a potential scaffold in medicinal chemistry. This document outlines the fundamental spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, presented in a clear and comparative format. Detailed experimental protocols for each technique are provided to ensure reproducibility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **2-Aminoanthraquinone** reveals electronic transitions within the molecule, primarily $\pi-\pi^*$ and $n-\pi^*$ transitions associated with its aromatic and carbonyl functionalities. The position and intensity of absorption bands are sensitive to the solvent environment.

UV-Vis Spectral Data

The electronic absorption spectrum of **2-Aminoanthraquinone** exhibits characteristic bands in the UV and visible regions. In methanol, the following absorption maxima (λ_{max}) have been

reported:

Solvent	λ_{max} (nm)	Molar Absorptivity ($\log \epsilon$)	Transition Type (Tentative Assignment)
Methanol	242	4.49	$\pi-\pi$
298	4.37		$\pi-\pi$
327	3.95		$\pi-\pi$
440	3.65		n- π

Data sourced from PubChem[1]. An absorption peak at 402 nm has also been noted, attributed to both $\pi-\pi$ transitions of the aromatic rings and n- π^* transitions of the carbonyl groups[2].*

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of **2-Aminoanthraquinone** is as follows:

- Sample Preparation: Prepare a stock solution of **2-Aminoanthraquinone** of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as methanol or ethanol. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
- Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum using a cuvette containing the pure solvent.
 - Record the spectrum of the **2-Aminoanthraquinone** solution over a wavelength range of approximately 200-800 nm.
 - Identify the wavelengths of maximum absorbance (λ_{max}).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in **2-Aminoanthraquinone** by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Spectral Data

The FTIR spectrum of **2-Aminoanthraquinone** shows characteristic absorption bands corresponding to its amine, carbonyl, and aromatic moieties.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400-3300	N-H stretching	Primary Amine (-NH ₂)
~1670-1630	C=O stretching	Ketone (C=O)
~1600-1450	C=C stretching	Aromatic Ring
~1300-1200	C-N stretching	Aromatic Amine

The stretching frequency for the amine group is a key feature in the FTIR spectrum of **2-Aminoanthraquinone**^[2]. Spectra are often acquired using Attenuated Total Reflectance (ATR) or by preparing a potassium bromide (KBr) pellet^{[3][4]}.

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples:

- Sample Preparation: A small amount of powdered **2-Aminoanthraquinone** is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.
- Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Apply pressure to the sample to ensure good contact with the crystal.
- Record the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- The resulting spectrum is usually presented as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **2-Aminoanthraquinone**, allowing for the structural elucidation and confirmation of the molecule.

NMR Spectral Data

^1H and ^{13}C NMR spectra of **2-Aminoanthraquinone** have been reported, with Dimethyl sulfoxide-d₆ (DMSO-d₆) commonly used as the solvent[5]. The chemical shifts (δ) are reported in parts per million (ppm).

^1H NMR Spectral Data

The proton NMR spectrum of **2-Aminoanthraquinone** will show distinct signals for the aromatic protons and the amine protons. Specific chemical shift values can be found in dedicated spectral databases such as ChemicalBook[6].

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons typically appear at the most downfield region of the spectrum. Specific chemical shift data is available in databases like ChemicalBook and SpectraBase[3][5][7].

Experimental Protocol for NMR Spectroscopy

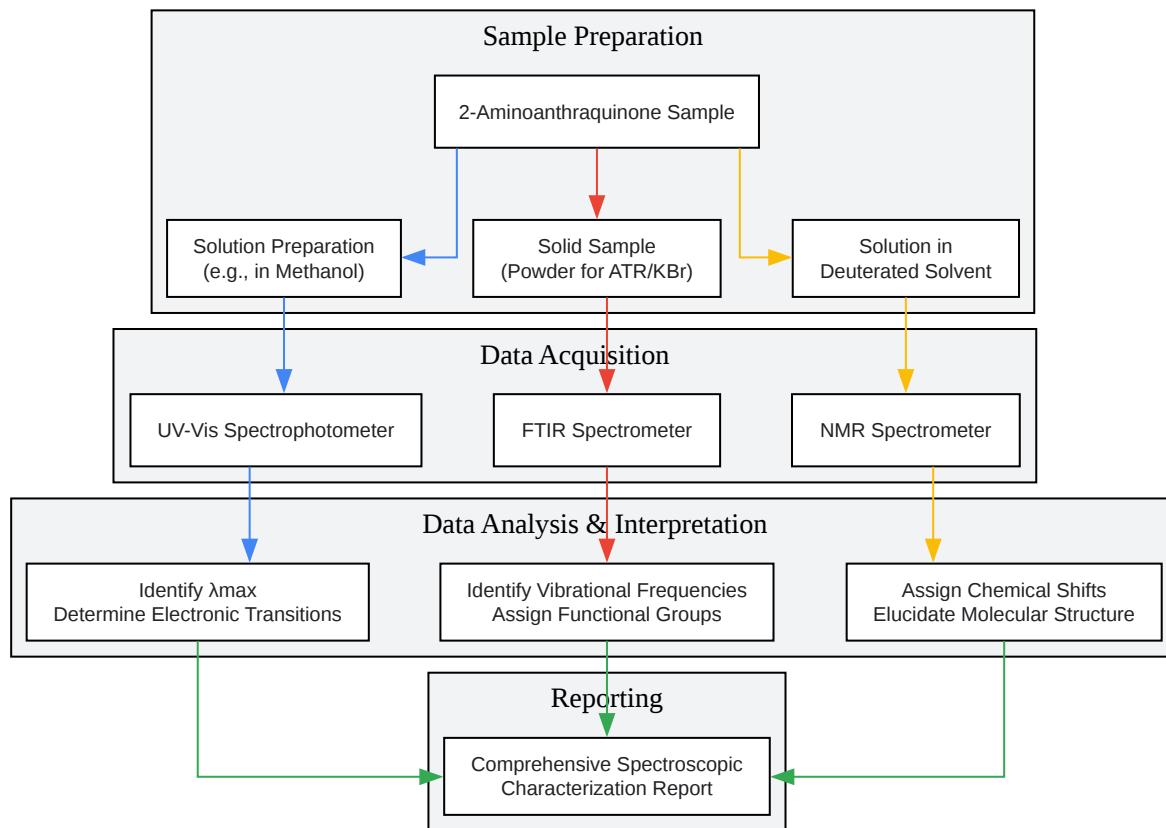
- Sample Preparation: Dissolve approximately 5-10 mg of **2-Aminoanthraquinone** in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added if not already present in the solvent. The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
 - The acquired data is then Fourier transformed and the resulting spectrum is phased and baseline corrected.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Aminoanthraquinone**.

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Caption: Workflow for Spectroscopic Characterization of **2-Aminoanthraquinone**.

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